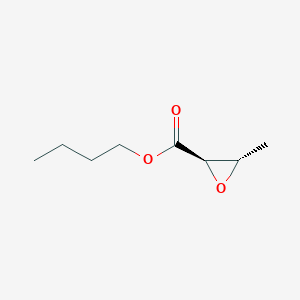

butyl (2R,3S)-3-methyloxirane-2-carboxylate

Description

Properties

IUPAC Name |

butyl (2R,3S)-3-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-10-8(9)7-6(2)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYWLBRCOSLRIH-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation of Butyl Methacrylate with m-CPBA

The most widely reported method involves the epoxidation of butyl methacrylate using meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a stereospecific syn-addition mechanism, where the peracid oxygen adds to the alkene’s same face, preserving the substrate’s configuration.

-

Reaction Conditions :

-

Substrate: Butyl methacrylate (1.0 equiv)

-

Oxidizing Agent: m-CPBA (1.2–1.5 equiv)

-

Solvent: Dichloromethane (DCM) or cyclohexane (0.5 M)

-

Temperature: 0°C to room temperature (DCM) or 90°C (cyclohexane)

-

Work-Up: Quench with aqueous Na₂S₂O₃, wash with NaHCO₃, dry over MgSO₄, and purify via silica chromatography.

-

-

Yield and Stereoselectivity :

| Parameter | Dichloromethane | Cyclohexane |

|---|---|---|

| Temperature | 0–25°C | 90°C |

| Reaction Time | 12–24 h | 2–4 h |

| Epoxide Yield | 50–70% | 60–75% |

| Stereoselectivity | >90% de | >85% de |

Limitations of Peracid Methods

-

Side Reactions : Competing Baeyer-Villiger oxidation or epoxide ring-opening under acidic conditions.

-

Scalability : Large-scale use of m-CPBA raises safety concerns due to its explosive nature.

Stereoselective Synthesis Strategies

Organocatalytic Asymmetric Epoxidation

Chiral amine catalysts enable enantioselective epoxidation of α,β-unsaturated esters. For example, (2R,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one catalyzes the epoxidation of butyl methacrylate with hypervalent iodine reagents.

-

Catalyst Loading : 0.2–0.5 equiv

-

Solvent : Tetrahydrofuran (THF) at −30°C

-

Yield : 70–85% with 90–95% enantiomeric excess (ee)

-

Mechanism : Iodine(III)-mediated oxygen transfer to the alkene’s si face.

Enzymatic Resolution

Racemic epoxides are resolved using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,3R)-enantiomer, leaving the desired (2R,3S)-isomer intact.

Optimization Data :

| Parameter | Value |

|---|---|

| Enzyme Loading | 10–20 mg/mmol |

| Solvent | Phosphate buffer (pH 7) |

| Temperature | 37°C |

| ee After Resolution | >98% |

Industrial-Scale Production

Continuous Flow Microreactor Systems

Continuous flow technology enhances safety and efficiency for large-scale epoxidation. A representative protocol involves:

-

Reactors : Two-stage microreactors (Teflon, 1.0 mm diameter)

-

Conditions :

-

Residence Time: 10–15 min

-

Temperature: 25–40°C

-

Pressure: 2–3 bar

-

-

Output : 85–90% conversion, 5–10 kg/day throughput.

Solvent-Free Epoxidation

Eliminating solvents reduces waste and cost. A patented method uses molten butyl methacrylate and m-CPBA at 50°C, achieving 80% yield with 88% de.

Comparative Analysis of Methods

| Method | Yield (%) | ee/de (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| m-CPBA (DCM) | 50–70 | >90 | Moderate | Low |

| Organocatalytic | 70–85 | 90–95 | Low | High |

| Enzymatic Resolution | 40–60 | >98 | High | Moderate |

| Continuous Flow | 85–90 | >90 | High | High |

Critical Challenges and Innovations

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

Butyl (2R,3S)-3-methyloxirane-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids like m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.

Scientific Research Applications

Butyl (2R,3S)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of butyl (2R,3S)-3-methyloxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares butyl (2R,3S)-3-methyloxirane-2-carboxylate with structurally related epoxide esters, emphasizing substituent effects, stereochemistry, and applications:

Key Findings:

Substituent Effects :

- Methyl vs. Butyl Esters : Butyl esters (e.g., potassium 3-butyloxirane-2-carboxylate) typically exhibit higher lipophilicity compared to methyl esters, impacting solubility and bioavailability .

- Aromatic vs. Aliphatic Substituents : Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (XLogP3 = 1.3) is more lipophilic than aliphatic analogs, favoring membrane permeability in drug delivery systems .

Stereochemical Influence :

- The (2R,3S) configuration is critical for biological activity. For example, JHSB3’s absolute stereochemistry was confirmed via UPLC-MS/MS, underscoring the importance of chirality in insect hormone signaling .

Applications :

Biological Activity

Butyl (2R,3S)-3-methyloxirane-2-carboxylate is a chiral epoxide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its chemical properties, biological interactions, and relevant research findings.

This compound features an oxirane ring that is highly reactive due to its strained structure. This compound can undergo various chemical reactions, including:

- Oxidation : The oxirane ring can be oxidized to form diols or other oxygenated products.

- Reduction : It can be reduced to form alcohols or other derivatives.

- Nucleophilic Substitution : The compound can react with nucleophiles at the oxirane ring, leading to the formation of substituted products.

These reactions are significant for synthesizing complex molecules and studying biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

- Electrophilic Reactions : The strained oxirane ring acts as an electrophile, making it susceptible to nucleophilic attack by biological molecules such as proteins and nucleic acids.

- Enzyme Interactions : The compound may serve as a substrate for enzymes that catalyze the opening of the epoxide ring, which is crucial in metabolic pathways and drug metabolism.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains, indicating its usefulness in developing new antibacterial agents.

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, suggesting that this compound may possess similar effects.

- Potential in Cancer Therapy : The compound's ability to inhibit specific cellular pathways makes it a candidate for further exploration in cancer treatment strategies .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Antibacterial Activity :

- A study evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.

- Enzymatic Studies :

- Cancer Cell Line Studies :

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Butyl (2S,3R)-3-methyloxirane-2-carboxylate | Enantiomer | Similar reactivity but different stereochemistry |

| Ethyl (2R,3S)-3-methyloxirane-2-carboxylate | Alkyl variant | Differences in solubility and reactivity patterns |

| Methyl (2R,3S)-3-methyloxirane-2-carboxylate | Smaller alkyl group | Affects physical properties and reactivity |

Q & A

How is the stereochemical configuration of butyl (2R,3S)-3-methyloxirane-2-carboxylate determined in complex biological matrices?

Answer:

The absolute stereochemistry of epoxide-containing compounds like this compound can be resolved using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with chiral stationary phases. For example, in the structural determination of juvenile hormone (JH) analogs, UPLC-MS/MS was employed to unambiguously assign the (2R,3S) configuration by analyzing fragmentation patterns and retention times of enantiomers . Key steps include:

- Sample Preparation : Extraction from biological matrices (e.g., insect hemolymph) using organic solvents.

- Chromatographic Separation : Use of chiral columns (e.g., cellulose-based) to resolve enantiomers.

- Mass Spectrometry : High-resolution MS/MS to confirm molecular ions and stereospecific fragments.

What synthetic methodologies are reported for preparing enantiomerically pure this compound?

Answer:

Synthesis typically involves stereoselective epoxidation or resolution of racemic mixtures. For example:

- Epoxidation of Alkenes : Asymmetric epoxidation using Sharpless or Jacobsen catalysts to control (2R,3S) configuration.

- Chiral Resolution : Racemic ethyl or potassium salts (e.g., rac-ethyl derivatives) are separated via enzymatic resolution or diastereomeric crystallization .

- Derivatization : Conversion of intermediates like potassium 3-butyloxirane-2-carboxylate to butyl esters under Mitsunobu conditions .

How does the stereochemistry of this compound influence its biological activity in insect hormone systems?

Answer:

The (2R,3S) configuration is critical for binding to JH receptors. In Rhodnius prolixus, the native JH (JHSB3) shares this stereochemistry, and enantiomeric inversion (e.g., 2S,3R) results in >90% loss of activity in larval development assays . Methodological insights:

- Bioassays : Topical application to insects followed by monitoring metamorphosis or reproduction.

- Molecular Docking : Computational modeling to compare binding affinities of enantiomers to JH-binding proteins.

What are the key challenges in analyzing trace levels of this compound in insect hemolymph, and how are they addressed?

Answer:

Challenges include low endogenous concentrations (ng/mL) and matrix interference. Solutions involve:

- Sample Enrichment : Solid-phase extraction (SPE) with C18 cartridges.

- Sensitivity Enhancement : Derivatization with fluorescent tags (e.g., dansyl chloride) for LC-MS detection.

- Matrix Matching : Use of isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression .

What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Answer:

Stability is maximized by:

- Storage Temperature : -20°C in airtight, amber vials to prevent hydrolysis.

- Moisture Control : Use of desiccants (e.g., silica gel) in storage containers.

- Handling : Avoid prolonged exposure to light or heat, as epoxides are prone to ring-opening under acidic/alkaline conditions .

How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives across different insect species?

Answer:

Discrepancies often arise from species-specific receptor affinities or impurities. Mitigation strategies:

- Purity Verification : NMR (>95% purity) and chiral HPLC to confirm enantiomeric excess.

- Comparative Bioassays : Parallel testing in multiple species (e.g., Triatoma infestans vs. Drosophila melanogaster).

- Metabolic Profiling : LC-MS to identify species-specific degradation pathways (e.g., esterase activity) .

What analytical techniques are most effective for quantifying this compound in environmental samples?

Answer:

- GC-MS : Suitable for volatile derivatives after silylation.

- HPLC-UV/FLD : Limited sensitivity but cost-effective for high-concentration samples.

- LC-HRMS : Provides accurate mass data for structural confirmation in complex matrices .

How can researchers design experiments to study the metabolic fate of this compound in vivo?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.